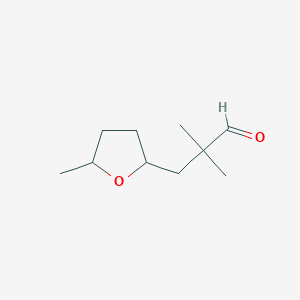

2,2-Dimethyl-3-(5-methyloxolan-2-yl)propanal

Description

2,2-Dimethyl-3-(5-methyloxolan-2-yl)propanal is a branched aldehyde featuring a methyl-substituted oxolane (tetrahydrofuran) ring attached to a propanal backbone. This structure confers unique physicochemical properties, such as moderate volatility due to the oxolane ring’s polarity and steric hindrance from the dimethyl groups.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2,2-dimethyl-3-(5-methyloxolan-2-yl)propanal |

InChI |

InChI=1S/C10H18O2/c1-8-4-5-9(12-8)6-10(2,3)7-11/h7-9H,4-6H2,1-3H3 |

InChI Key |

RXYJMXYVAPWJIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(O1)CC(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(5-methyloxolan-2-yl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,2-dimethylpropanal and 5-methyloxolan-2-yl derivatives. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in bulk quantities. The industrial process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(5-methyloxolan-2-yl)propanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2,2-Dimethyl-3-(5-methyloxolan-2-yl)propanal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(5-methyloxolan-2-yl)propanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are currently under investigation, with a focus on understanding the compound’s effects at the molecular level .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2,2-Dimethyl-3-(5-methyloxolan-2-yl)propanal | Not explicitly provided | — | Aldehyde, oxolane ring, dimethyl groups |

| 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal | C₁₁H₁₂O₃ | 192.214 | Aldehyde, benzodioxole ring, methyl group |

| 2-[(2R,5S)-5-Ethenyl-5-methyloxolan-2-yl]propan-2-ol | C₁₀H₁₈O₂ | Not provided | Alcohol, oxolane ring, ethenyl group |

| 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal | C₁₃H₁₈O₄S | Not provided | Aldehyde, sulfonyloxy group, tosyl moiety |

Key Observations:

- Oxolane vs. Benzodioxole Rings : The oxolane ring in the target compound imparts lower aromaticity and higher conformational flexibility compared to the benzodioxole ring in 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal . This difference influences electronic properties and reactivity; benzodioxole derivatives are more electron-rich due to aromatic conjugation.

- Functional Group Effects : The sulfonyloxy group in 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal introduces strong electron-withdrawing effects, enhancing its suitability as a leaving group in substitution reactions, unlike the aldehyde group in the target compound .

Physicochemical Properties

- Volatility : The oxolane-containing target compound is expected to exhibit lower volatility than simpler aldehydes like propanal due to increased molecular weight and polarity . However, it is likely more volatile than the sulfonyloxy analog, which has a larger molecular framework .

- Stability : Steric hindrance from the dimethyl groups may reduce oxidation susceptibility compared to less substituted aldehydes (e.g., 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal) .

Research Findings and Data Gaps

- Atmospheric Behavior : While direct data on the target compound is lacking, studies on propanal derivatives (e.g., acetone) highlight the role of substituents in atmospheric persistence. The oxolane ring may reduce volatility, extending environmental residence time compared to simpler aldehydes .

- Toxicity and Safety: No toxicity data is provided, but analogs like 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal may require careful handling due to aldehyde reactivity .

Biological Activity

2,2-Dimethyl-3-(5-methyloxolan-2-yl)propanal, a compound with a unique structure, has garnered attention in various fields due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.

- Chemical Formula: C₈H₁₄O

- Molecular Weight: 142.19 g/mol

- IUPAC Name: this compound

The compound features a branched aliphatic aldehyde structure, which is significant for its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the use of various synthetic methodologies including:

- Aldol Condensation : A common method for synthesizing aldehydes from ketones.

- Reduction Reactions : To convert ketones or other precursors into the desired aldehyde.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. This is critical in mitigating oxidative stress in biological systems.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

- Case Study on Antioxidant Potential : A study evaluating the antioxidant capacity of various aldehydes found that this compound significantly reduced DPPH radical levels in a dose-dependent manner, indicating its potential as a natural antioxidant agent in food preservation and health supplements .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of this compound against common foodborne pathogens. The results indicated that it could be a promising candidate for developing natural preservatives due to its effectiveness at relatively low concentrations .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.